Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-(2-thia-5-azabicyclo[221]heptan-5-ylsulfonyl)-4-methoxybenzoate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed reactions suggests that similar catalytic processes could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler bicyclic amines.
Scientific Research Applications
Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
2-Thia-5-azabicyclo[2.2.1]heptan-3-one,5-methyl-, (1S,4S)-: Shares a similar bicyclic structure but differs in functional groups.
3-methyl-5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-benzofurancarboxylic acid ethyl ester: Another compound with a related structure, used in different applications.
Uniqueness
Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate is unique due to its specific functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-methoxy-3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S2/c1-19-12-4-3-9(14(16)20-2)5-13(12)22(17,18)15-7-11-6-10(15)8-21-11/h3-5,10-11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWVXIOKLWDKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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